PRDI-BF1 protein
Description
Positive Regulatory/Suppressor Enhancer of variegation Trithorax Domain Architecture and Evolutionary Conservation
The amino-terminal region of Positive Regulatory Domain I-Binding Factor 1 contains a highly specialized domain derived from the Suppressor Enhancer of variegation Trithorax family of chromatin-modifying enzymes. This domain represents one of the most divergent members of the Suppressor Enhancer of variegation Trithorax superfamily, exhibiting significant structural modifications that distinguish it from canonical methyltransferase domains. The evolutionary analysis reveals that Positive Regulatory domains originated from a single ancestral Suppressor Enhancer of variegation Trithorax domain through extensive sequence divergence and functional specialization.
Phylogenetic studies demonstrate that Positive Regulatory domains form a well-supported monophyletic group distinct from other Suppressor Enhancer of variegation Trithorax domain proteins. The structural conservation analysis identifies four highly conserved residues (glycine, isoleucine, and glutamic acid-leucine) that are maintained across vertebrate and invertebrate species, indicating fundamental importance for domain stability. Additionally, six well-conserved and unique residues (tryptophan, alanine) and specific motifs (phenylalanine-glycine-proline, glutamic acid-glutamine-asparagine-leucine, tyrosine/phenylalanine-tyrosine/phenylalanine, leucine-valine-tryptophan) have been identified as diagnostic features of Positive Regulatory domains.
The enzymatic activity of Positive Regulatory domains varies significantly among family members, with only a subset demonstrating detectable histone methyltransferase activity. This functional diversity appears to result from mutations in conserved catalytic motifs, particularly the absence of the essential histidine residue found in the histidine/arginine-any amino acid-any amino acid-asparagine-histidine-any amino acid-cysteine motif that is critical for Suppressor Enhancer of variegation Trithorax domain catalytic function.
Zinc Finger Deoxyribonucleic Acid-Binding Motifs and Target Recognition Specificity
The carboxy-terminal region of Positive Regulatory Domain I-Binding Factor 1 contains five Krüppel-type zinc finger domains that mediate sequence-specific deoxyribonucleic acid recognition and binding. These zinc finger motifs are essential for the protein's ability to localize to specific genomic loci and regulate target gene expression. The zinc finger array exhibits high specificity for Positive Regulatory Domain I elements, which are found in the promoter regions of various target genes including the beta-interferon gene.
Structural analysis reveals that the zinc finger domains function as an integrated unit to recognize extended deoxyribonucleic acid sequences, providing both specificity and stability for protein-deoxyribonucleic acid interactions. The individual zinc fingers contribute differentially to overall binding affinity, with specific fingers playing critical roles in major groove contacts and sequence discrimination. Functional studies demonstrate that the complete zinc finger array is necessary for high-affinity binding, as truncated versions lacking individual fingers show dramatically reduced deoxyribonucleic acid binding capacity.
The target recognition specificity extends beyond simple sequence recognition to include considerations of chromatin context and accessibility. Positive Regulatory Domain I-Binding Factor 1 preferentially binds to promoter regions that are in accessible chromatin states, suggesting coordination between its deoxyribonucleic acid-binding activity and chromatin remodeling functions. This specificity is further enhanced by protein-protein interactions with other transcription factors and chromatin-modifying enzymes that help direct the protein to appropriate genomic locations.
Proline/Serine-Rich Repression Domain Structural Features
The central region of Positive Regulatory Domain I-Binding Factor 1 contains an extensive proline and serine-rich domain that serves as the primary transcriptional repression module. This domain has been mapped to a minimal 58-amino acid sequence that is both necessary and sufficient for transcriptional repression when tethered to deoxyribonucleic acid through heterologous binding domains. The structural organization of this region facilitates interactions with multiple corepressor complexes that mediate chromatin modifications and transcriptional silencing.
Biochemical analyses reveal that the proline/serine-rich domain functions through recruitment of Groucho family corepressor proteins, including human Groucho, Transducin-like Enhancer protein 1, and Transducin-like Enhancer protein 2. These interactions are mediated by specific structural motifs within the proline/serine-rich region that serve as docking sites for corepressor binding. The recruitment of Groucho family proteins enables long-range transcriptional repression that can function over distances exceeding one kilobase from the target promoter.
The repression mechanism involves formation of higher-order protein complexes that include histone deacetylases and other chromatin-modifying enzymes. These complexes create repressive chromatin environments characterized by histone deacetylation and formation of condensed chromatin structures that are inaccessible to transcriptional machinery. The proline/serine-rich domain also mediates interactions with histone methyltransferases, further contributing to the establishment of stable repressive chromatin marks.
Isoform Diversity: Positive Regulatory Domain I-Binding Factor 1α versus Positive Regulatory Domain I-Binding Factor 1β Functional Consequences
The Positive Regulatory Domain I gene produces two major protein isoforms through alternative transcription initiation from distinct promoters. The full-length Positive Regulatory Domain I-Binding Factor 1α isoform contains all functional domains and exhibits complete transcriptional repression activity. In contrast, the truncated Positive Regulatory Domain I-Binding Factor 1β isoform lacks the amino-terminal 101 amino acids, including most of the Positive Regulatory domain and the acidic region, resulting in significantly impaired repression function.
| Feature | Positive Regulatory Domain I-Binding Factor 1α | Positive Regulatory Domain I-Binding Factor 1β |
|---|---|---|
| Length | 789 amino acids | 688 amino acids |
| Positive Regulatory Domain | Complete | Truncated |
| Deoxyribonucleic Acid Binding | High affinity | Normal affinity |
| Transcriptional Repression | Full activity | Severely impaired |
| Nuclear Localization | Normal | Normal |
| Corepressor Interactions | Strong | Reduced |
The functional consequences of this structural difference are profound, with Positive Regulatory Domain I-Binding Factor 1β exhibiting dramatically reduced repressive activity on multiple target genes while maintaining normal deoxyribonucleic acid-binding capacity and nuclear localization. This suggests that the amino-terminal region is critical for recruitment and stabilization of corepressor complexes rather than for basic deoxyribonucleic acid recognition functions.
Expression analysis reveals that Positive Regulatory Domain I-Binding Factor 1β is particularly elevated in certain disease contexts, including multiple myeloma cell lines, where it may function as a dominant-negative regulator of the full-length isoform. The ratio of these isoforms appears to be tightly regulated in normal cells, with the truncated form typically expressed at low levels relative to the full-length protein. This regulation is achieved through differential promoter usage and epigenetic modifications that control the accessibility of the alternative transcription start sites.
The structural basis for the functional differences between isoforms lies in the disruption of key protein-protein interaction surfaces in the truncated form. The missing amino-terminal region contains critical contact points for Groucho family corepressors and other chromatin-modifying enzymes. Additionally, the truncated Positive Regulatory domain may adopt an altered conformation that interferes with normal cofactor recruitment, further explaining the loss of repression activity in the β isoform.
Properties
CAS No. |
138415-26-6 |
|---|---|
Molecular Formula |
C8H14N2O |
Synonyms |
PRDI-BF1 protein |
Origin of Product |
United States |
Scientific Research Applications
B-cell Differentiation
PRDI-BF1 is essential for normal B-cell differentiation into plasma cells. It regulates the expression of genes necessary for this process, including those involved in immunoglobulin production. Studies have shown that PRDI-BF1 represses genes like c-myc and interferon-beta, which are pivotal for maintaining B-cell identity and function .
Role in Multiple Myeloma
Multiple myeloma is a malignancy characterized by the proliferation of abnormal plasma cells. Research indicates that PRDI-BF1 expression levels correlate with disease status in multiple myeloma patients. Elevated levels of PRDI-BF1 and its isoform, PRDI-BF1β, have been associated with disease progression and treatment response . The ability to measure these levels provides insights into patient prognosis and can inform treatment strategies.
Mechanisms of Transcriptional Repression
PRDI-BF1 employs multiple mechanisms to exert its repressive functions:
- Corepressor Recruitment : It interacts with corepressors from the Groucho family, such as hGrg and TLE proteins, which enhance its repression capabilities .
- Histone Deacetylation : The recruitment of histone deacetylases plays a significant role in silencing target genes through chromatin remodeling .
These mechanisms are vital for understanding how PRDI-BF1 regulates gene expression during immune responses and cellular differentiation.
Case Study 1: PRDI-BF1 in Immune Response
A study demonstrated that PRDI-BF1 is essential for the downregulation of major histocompatibility complex class II molecules during plasma cell differentiation. This downregulation is crucial for preventing autoimmunity while allowing effective antibody production .
Case Study 2: Isoform Variability in Myeloma
Research has identified an alternative isoform of PRDI-BF1, known as PRDI-BF1β, which lacks significant repressive function compared to the full-length protein. This isoform's expression is notably higher in myeloma cell lines, suggesting it may contribute to oncogenesis by disrupting normal regulatory mechanisms .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of PRDI-BF1 with PRDM Family Proteins
Table 2: Comparison of PRDI-BF1 Isoforms
Key Similarities and Differences
PR Domain Function: PRDI-BF1: The PR domain mediates protein-protein interactions (e.g., with Groucho/TLE corepressors) rather than enzymatic activity, essential for transcriptional repression .
Zinc Finger Utilization :
- PRDI-BF1 requires only ZFs 1–2 for DNA binding, whereas RIZ1 and MDS1-EVI1 utilize multiple ZFs for target recognition .
Disease Mechanisms :
- PRDI-BF1β in Myeloma : Lacks the PR domain’s repression module, allowing unchecked expression of pro-survival genes like XBP-1 .
- MDS1-EVI1 in Leukemia : Chromosomal translocations truncate the PR domain, converting MDS1-EVI1 into an oncogenic driver .
Corepressor Interactions :
- PRDI-BF1 recruits Groucho/TLE proteins via its PR domain, a mechanism shared with other PRDM members like RIZ1 .
Functional Analogs Beyond the PRDM Family
IRF-1 (Interferon Regulatory Factor-1) :
- Role : Competes with PRDI-BF1 for binding to PRDI in the β-IFN promoter, acting as a transcriptional activator .
- Contrast : Unlike PRDI-BF1, IRF-1 lacks a PR domain and is induced by viral infection to activate interferon genes .
G9a (EHMT2) :
- Role : Histone methyltransferase that interacts with PRDI-BF1 to silence genes like c-MYC during B-cell differentiation .
- Contrast : Catalyzes H3K9 methylation, whereas PRDI-BF1’s repression is HDAC-dependent .
Research Implications and Therapeutic Targets
- PR Domain Inhibitors : Small molecules disrupting PRDI-BF1’s interaction with Groucho/TLE could reactivate tumor suppressor genes in cancers .
Q & A
What structural features of PRDI-BF1 enable its DNA-binding specificity?
PRDI-BF1 contains five Krüppel-type zinc fingers (Cys₂-His₂) in its C-terminal domain, which mediate sequence-specific binding to the PRDI element (GAGAAGTGAAAGTG) in the β-interferon promoter. Experimental truncation studies reveal that only two zinc fingers (positions 3–4) are critical for high-affinity DNA binding, as shown by DNase I footprinting and methylation interference assays . Mutational analysis of the PRDI sequence (e.g., guanine at position -66) confirms its necessity for stable PRDI-BF1 interaction .
How does PRDI-BF1 repress transcription mechanistically?
PRDI-BF1 acts as a potent transcriptional repressor by displacing activators like IRF-1 from the PRDI site. Its repression domain (amino acids 331–429) recruits corepressors of the Groucho family (e.g., TLE1/2) via direct protein-protein interactions, as demonstrated by GST pull-down assays and co-transfection experiments. This domain is sufficient for repression when fused to heterologous DNA-binding motifs (e.g., Gal4) . Repression efficiency depends on PRDI site proximity to the promoter, as enhancer-blocking assays with SV40 constructs show distance-dependent effects .
What experimental strategies are optimal for studying PRDI-BF1's repressive activity in cellular models?
- Cotransfection assays : Use PRDI-driven reporter plasmids (e.g., 4×PRDI-CAT) in HeLa or HEK293T cells, alongside PRDI-BF1 expression vectors. Measure repression via CAT activity or luciferase assays .
- CRISPR/Cas9 knockout : Generate PRDM1 (PRDI-BF1) knockout cell lines (e.g., HEK293T) to study loss-of-function effects on interferon signaling .
- ChIP-qPCR : Validate in vivo binding to endogenous promoters using antibodies targeting PRDI-BF1 (e.g., CST #9115) .
How can researchers resolve contradictions in PRDI-BF1 binding affinity to PRDI vs. ISRE elements?
PRDI-BF1 binds PRDI 100-fold more tightly than ISRE due to a critical guanine at position -66 in PRDI, absent in ISRE. Competitive EMSA and methylation interference assays differentiate binding specificities. For example, mutations at -66 abolish PRDI-BF1 binding but not IRF-1/2 interactions. Cotransfection experiments with ISRE-driven reporters (e.g., H-2Kᵇ promoter) confirm minimal repression, unlike PRDI-dependent constructs .
What role do Groucho family corepressors play in PRDI-BF1-mediated repression?
PRDI-BF1 recruits TLE1/2 and hGrg via its repression domain (331–429). GST pull-down assays with truncated PRDI-BF1 proteins and immobilized TLE1/2 demonstrate direct binding. Functional assays using Gal4-PRDI-BF1 chimeras show that the repression domain alone suppresses transcription by 2–5-fold, dependent on Groucho interactions .
How is PRDI-BF1 expression regulated during viral induction?
PRDI-BF1 mRNA accumulates post-virus induction (e.g., Sendai virus), peaking at 24 hours, while β-interferon mRNA declines after 8–12 hours. Northern blotting of U2OS cell RNA reveals two transcripts (5.7 kb and 3.5 kb), with virus-inducible expression distinct from IFN-γ responsiveness .
What methodologies map functional domains in PRDI-BF1?
- Truncation mutants : Systematic deletion of N-terminal regions (e.g., Δ269–789, Δ331–789) tested in co-transfection assays identify the repression domain (331–429) .
- Southwestern blotting : Bacterially expressed PRDI-BF1 fragments immobilized on nitrocellulose screen random oligonucleotide libraries to define DNA-binding motifs .
Which antibodies are validated for detecting PRDI-BF1 in experimental systems?
- CST #9115 : Rabbit mAb detects endogenous PRDI-BF1 in WB, IP, and IF (human/mouse). Validated for specificity via knockout controls .
- ARG55270 : Rabbit polyclonal antibody works in IHC and WB, targeting the C-terminal region .
Why does PRDI-BF1 repression depend on PRDI site location relative to enhancers?
PRDI-BF1 blocks the SV40 enhancer only when PRDI sites are positioned between the enhancer and promoter. Enhancer-promoter spacing assays (e.g., inserting λ DNA spacers) show repression is proximity-dependent, suggesting steric interference with activator-enhancer interactions .
What evidence supports PRDI-BF1 as a postinduction repressor of β-interferon?
PRDI-BF1 mRNA induction lags behind β-interferon, peaking as interferon levels decline. Cotransfection of PRDI-BF1 with the β-IFN promoter reduces virus-induced activity by >10-fold, mimicking postinduction shutdown. This "displacement model" is supported by EMSA competition assays showing PRDI-BF1 outcompetes IRF-1 for PRDI binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
